N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 19515-41-4
VCID: VC0101298
InChI: InChI=1S/C20H24N2O2.ClH/c23-20(15-22-12-5-2-6-13-22)21-18-10-7-11-19(14-18)24-16-17-8-3-1-4-9-17;/h1,3-4,7-11,14H,2,5-6,12-13,15-16H2,(H,21,23);1H
SMILES: C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3.Cl
Molecular Formula: C20H25ClN2O2
Molecular Weight: 360.9 g/mol

N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride

CAS No.: 19515-41-4

Main Products

VCID: VC0101298

Molecular Formula: C20H25ClN2O2

Molecular Weight: 360.9 g/mol

N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride - 19515-41-4

CAS No. 19515-41-4
Product Name N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride
Molecular Formula C20H25ClN2O2
Molecular Weight 360.9 g/mol
IUPAC Name N-(3-phenylmethoxyphenyl)-2-piperidin-1-ylacetamide;hydrochloride
Standard InChI InChI=1S/C20H24N2O2.ClH/c23-20(15-22-12-5-2-6-13-22)21-18-10-7-11-19(14-18)24-16-17-8-3-1-4-9-17;/h1,3-4,7-11,14H,2,5-6,12-13,15-16H2,(H,21,23);1H
Standard InChIKey POXQYXMNGWTBEM-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3.Cl
Canonical SMILES C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OCC3=CC=CC=C3.Cl
Synonyms N-(m-Benzyloxyphenyl)-alpha-piperidinoacetamide hydrochloride
PubChem Compound 209239
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator